methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Description
methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-methylphenyl substituent at position 7 of the thienopyrimidinone core. The compound features an acetyl linker connecting the thienopyrimidinone moiety to a para-substituted methyl benzoate ester. Thienopyrimidinones are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
IUPAC Name |
methyl 4-[[2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-3-5-15(6-4-14)18-12-31-21-20(18)24-13-26(22(21)28)11-19(27)25-17-9-7-16(8-10-17)23(29)30-2/h3-10,12-13H,11H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFNCCZBWYTEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic synthesis. One common approach is to start with the thienopyrimidine core, which can be synthesized through a series of cyclization reactions involving thiophene and pyrimidine precursors. The introduction of the 4-methylphenyl group is usually achieved through a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that such compounds could effectively induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thienopyrimidine derivatives have shown effectiveness against a range of bacterial strains. A case study highlighted the synthesis of related compounds that displayed strong inhibitory effects on Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .
Neurological Applications
Given the compound's structural features, it may interact with neurotransmitter systems. Preliminary research indicates that derivatives can modulate glutamate receptors, which are crucial in neurodegenerative diseases. For example, compounds with similar scaffolds have been shown to reduce excitotoxicity linked to glutamate signaling in neuronal cells .
Case Studies
Mechanism of Action
The mechanism by which methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or to a receptor’s ligand-binding domain, thereby influencing the downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 4-methylphenyl group in the target compound likely increases lipophilicity compared to the 4-fluorophenyl analog (), which may enhance membrane permeability but reduce aqueous solubility.
- Methoxy groups () improve solubility via hydrogen bonding but may limit blood-brain barrier penetration.
Ester Position and Hydrolysis :
- Para-substituted benzoates (target compound, ) favor unhindered binding to flat enzymatic pockets, whereas ortho-substitution () introduces steric effects.
- Methyl esters (target compound, ) hydrolyze slower than ethyl esters (), affecting prodrug activation rates .
Linker and Core Modifications: The acetyl amino linker in the target compound balances flexibility and rigidity, optimizing target engagement. In contrast, the sulfanyl acetyl group () may introduce redox-sensitive properties . Saturated thienopyrimidinone cores () reduce aromatic stacking interactions compared to the fully aromatic target compound .
Biological Activity
Methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a unique structure that suggests a variety of potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C25H23N3O4S
- Molecular Weight : 461.53 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Functional Groups | Acetamido, methyl ester, aromatic ring |
| Substituents | 4-Methylphenyl group |
Antimicrobial Properties
Research indicates that compounds with similar thieno-pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidines have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the thieno-pyrimidine core in this compound suggests potential antibacterial properties, particularly against resistant strains due to their unique mechanisms of action .
Anticancer Activity
The thieno-pyrimidine scaffold is often associated with anticancer agents. In vitro studies suggest that similar compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The molecular design of this compound is hypothesized to interact with key enzymes or receptors involved in cancer progression .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Its structural components suggest that it could inhibit enzymes involved in metabolic pathways critical for cellular function. This property is particularly relevant in therapeutic contexts where enzyme modulation can lead to significant biological effects .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thieno-Pyrimidine Core : This can be achieved through cyclization reactions involving thiophene derivatives.
- Functionalization : Subsequent reactions introduce the acetamido and benzoate groups.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thiophene derivatives |
| 2 | Acetylation | Acetic anhydride or acetyl chloride |
| 3 | Esterification | Methyl alcohol |
Case Studies and Research Findings
Recent studies have highlighted the potential of thieno-pyrimidine derivatives in drug development:
- Antimicrobial Efficacy : A study demonstrated that thieno-pyrimidine derivatives exhibited activity against various bacterial strains, supporting the hypothesis that this compound may share similar properties .
- Anticancer Activity : Research into related compounds has shown promising results in inhibiting cancer cell lines, suggesting a pathway for further investigation into this compound's anticancer potential .
- Enzyme Interaction Studies : Computational modeling has predicted binding affinities of this compound with target enzymes relevant to metabolic pathways, indicating its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with thienopyrimidine core formation via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Subsequent acetylation and coupling with methyl 4-aminobenzoate are performed using carbodiimide coupling agents (e.g., EDC/HOBt).
- Optimization : Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization improve yields (65–80%) . Monitoring via TLC and HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : and NMR verify substituent positions (e.g., methylphenyl at C7, acetyl linkage).
- HRMS : Confirms molecular formula (e.g., CHNOS).
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Data :
| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 37°C) |
|---|---|---|
| DMSO | 25–30 | Stable for 24 hours |
| PBS | <0.1 | Degrades by 40% in 6 hours |
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced biological activity?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like tyrosine kinases or cyclooxygenase-2.
Use QSAR models to correlate substituent modifications (e.g., electron-withdrawing groups at C4-methylphenyl) with IC values.
Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Steps :
Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
Orthogonal Assays : Compare results from fluorescence polarization and radiometric assays.
Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .
Q. How does the compound’s thienopyrimidine core influence its pharmacokinetic properties?
- Findings :
- Permeability : Moderate Caco-2 permeability (P = 2.1 × 10 cm/s) due to lipophilic thienopyrimidine core.
- Metabolism : CYP3A4-mediated oxidation of the methylphenyl group (identified via liver microsome assays).
Methodological Recommendations
Q. How to validate target engagement in cellular models?
- Protocol :
Treat cells (e.g., HeLa or MCF-7) with the compound (1–10 µM).
Perform Western blotting to assess downstream signaling (e.g., p-ERK for kinase inhibition).
Use CRISPR knockouts of putative targets to confirm specificity .
Q. What strategies mitigate off-target effects in vivo?
- Solutions :
- Prodrug Design : Incorporate esterase-labile groups to enhance selectivity.
- Dose Escalation Studies : Monitor toxicity in rodent models using histopathology and serum biomarkers.
- Plasma Protein Binding Assays : Adjust dosing based on unbound fraction (e.g., 5% unbound in rat plasma) .
Critical Considerations for Publication
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
